5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a tetrahydropyrimidine ring with an amino group at the 5-position and a butyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with diethyl malonate, followed by cyclization with urea under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically produced in large reactors, and the product is isolated through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-(Aminomethyl)-1-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-1-butylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
InChI Key |
ADSPYIJHCDJSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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